![molecular formula C11H9ClN2O2 B13721242 (4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methylene bridge linked to a methylpyridinyl group, and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a condensation reaction with a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the pyridinyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced isoxazole or pyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Deoxycorticosterone-like Compounds: Synthetic compounds with biological activity similar to deoxycorticosterone.
Uniqueness:
Structural Uniqueness: The combination of the isoxazole ring, chloromethyl group, and methylpyridinyl group provides unique chemical properties.
Functional Uniqueness:
This detailed article provides a comprehensive overview of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3/b9-5+ |
InChI-Schlüssel |
WUSQFNASQZRRHX-WEVVVXLNSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=NOC2=O)CCl |
Kanonische SMILES |
CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
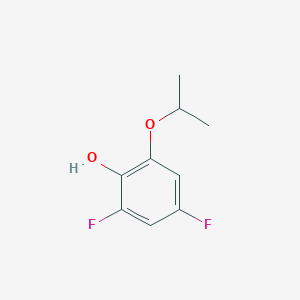

![Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)

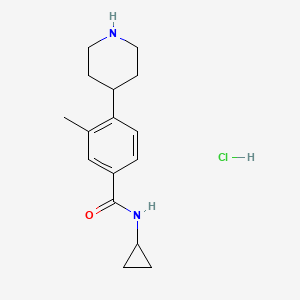
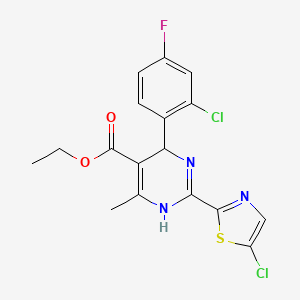
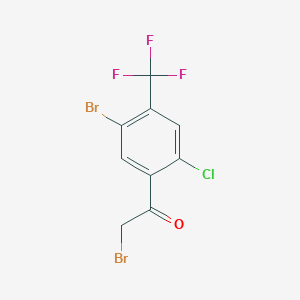
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
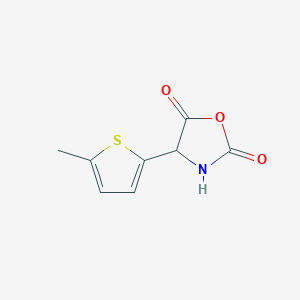
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
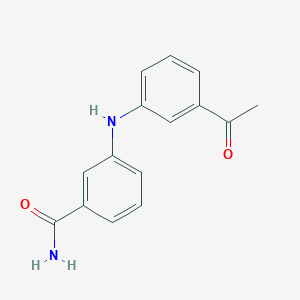
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
